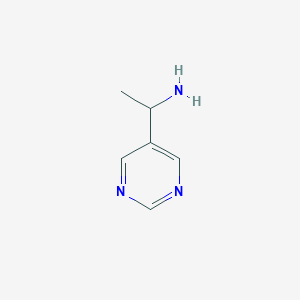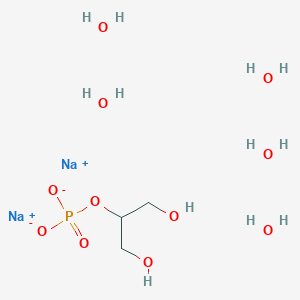
Sodium 2-glycerophosphate pentahydrate
Overview
Description
Cytidine 3’-monophosphate is a nucleotide that plays a crucial role in various biological processes. It is composed of a cytosine base, a ribose sugar, and a phosphate group attached to the 3’ position of the ribose. This compound is found in RNA molecules and is involved in the synthesis and regulation of nucleic acids .
Biochemical Analysis
Biochemical Properties
Sodium 2-glycerophosphate pentahydrate plays a crucial role in biochemical reactions. It acts as a phosphate group donor and is involved in the hydrolysis to inorganic phosphate and glycerol in the body . This reaction is dependent on the activity of serum alkaline phosphatases .
Cellular Effects
The compound has a profound impact on various types of cells and cellular processes. It is used as a phosphatase inhibitor and promotes bone matrix mineralization while delivering to osteoblasts by providing a source of phosphate ions .
Molecular Mechanism
At the molecular level, this compound acts as a donor of inorganic phosphate . It is hydrolyzed to form inorganic phosphate, a process that is dependent on serum alkaline phosphatase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Peak serum phosphate concentration is reached in 4 hours
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway where it is hydrolyzed to inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine 3’-monophosphate can be synthesized through various chemical and enzymatic methods. One common method involves the phosphorylation of cytidine using phosphorus oxychloride or other phosphating agents at low temperatures, typically between -15°C to -5°C . The reaction is then quenched with ice water, followed by hydrolysis and extraction with an alkyl halide . The organic phase is separated, and the product is crystallized and purified .
Industrial Production Methods: In industrial settings, the production of cytidine 3’-monophosphate often involves multienzymatic systems that mimic natural biosynthetic pathways . These methods are more environmentally friendly and efficient compared to traditional chemical synthesis, as they reduce the need for multiple protection and deprotection steps .
Chemical Reactions Analysis
Types of Reactions: Cytidine 3’-monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis . It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate . Dephosphorylation of cytidine 3’-monophosphate results in the formation of cytidine .
Common Reagents and Conditions: Common reagents used in the reactions of cytidine 3’-monophosphate include phosphorus oxychloride, alkyl halides, and various enzymes such as ribonuclease and nucleotidases . Reaction conditions typically involve low temperatures and controlled pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of cytidine 3’-monophosphate include cytidine diphosphate, cytidine triphosphate, and cytidine . These products are essential for various cellular processes, including RNA synthesis and regulation .
Scientific Research Applications
Cytidine 3’-monophosphate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of nucleic acids and nucleotides . In biology, it plays a role in the regulation of gene expression and the synthesis of RNA . In medicine, cytidine 3’-monophosphate is studied for its potential therapeutic effects in treating neuropsychiatric disorders and enhancing cognitive function . Additionally, it is used in the food industry as a flavor enhancer and in the production of certain pharmaceuticals .
Mechanism of Action
The mechanism of action of cytidine 3’-monophosphate involves its incorporation into RNA molecules, where it participates in the synthesis and regulation of nucleic acids . It acts as a substrate for various enzymes, including ribonuclease and nucleotidases, which catalyze its phosphorylation and dephosphorylation . These enzymatic reactions are essential for maintaining the balance of nucleotides within the cell and ensuring proper cellular function .
Comparison with Similar Compounds
Cytidine 3’-monophosphate is similar to other nucleotides such as cytidine 5’-monophosphate, uridine monophosphate, and adenosine monophosphate . it is unique in its specific role in RNA synthesis and regulation . Unlike cytidine 5’-monophosphate, which is involved in DNA synthesis, cytidine 3’-monophosphate is primarily associated with RNA . Other similar compounds include cytidine diphosphate and cytidine triphosphate, which are higher phosphorylated forms of cytidine monophosphate .
Properties
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUISUYOHQFQH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17Na2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158536 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-09-8, 154804-51-0 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


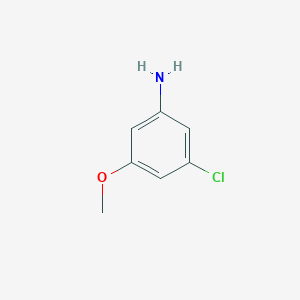
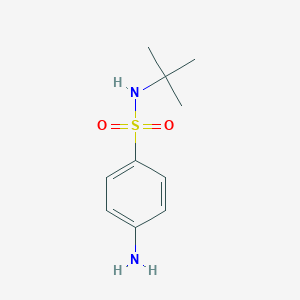

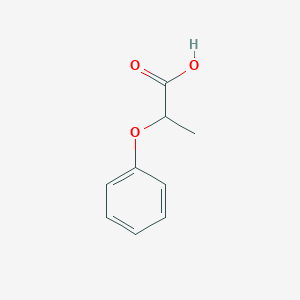
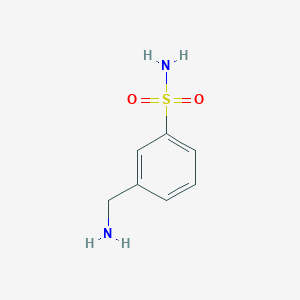
![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

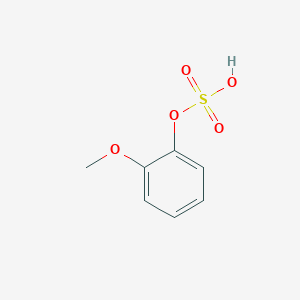
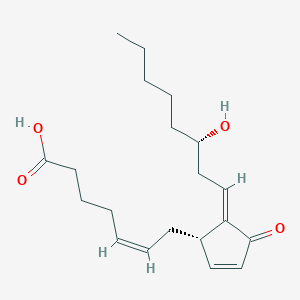
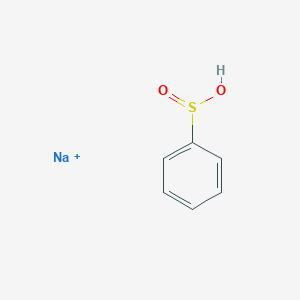
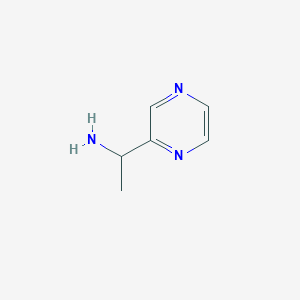
![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)
